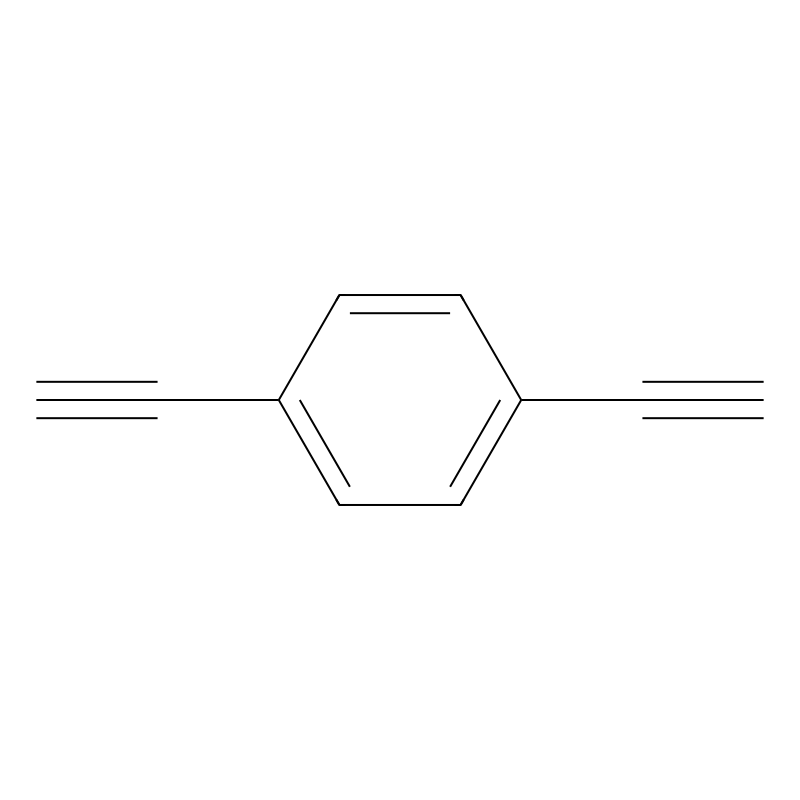

1,4-Diethynylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic electronics

- Conjugated polymers: The presence of the ethynyl groups (C≡C) in 1,4-Diethynylbenzene contributes to its conjugated structure, enabling the delocalization of electrons across the molecule. This property makes it a valuable building block for the synthesis of conjugated polymers. These polymers hold promise for applications in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to their ability to conduct electricity [].

Sensor development

- Fluorescence-based sensors: The unique electronic structure of 1,4-Diethynylbenzene can be exploited for the development of fluorescent sensors. By incorporating specific functional groups onto the molecule, researchers can design sensors for the selective detection of various metal ions or other analytes. For instance, studies have demonstrated the potential of 1,4-Diethynylbenzene-based sensors for the detection of copper (Cu²⁺) ions and pyrophosphate (PPi) in biological fluids [].

Metal-organic frameworks (MOFs)

- Organic linkers: 1,4-Diethynylbenzene can serve as an organic linker in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable properties, making them attractive for applications in gas storage, separation, and catalysis. By incorporating 1,4-Diethynylbenzene as a linker, researchers can influence the pore size and electronic properties of the MOF, leading to the development of materials with specific functionalities [].

1,4-Diethynylbenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 126.155 g/mol. It is characterized by two ethynyl groups (-C≡CH) attached to a benzene ring at the para positions. This structure imparts unique properties, including enhanced reactivity and the potential for forming polymers through various

- Polymerization: It can polymerize on surfaces, such as copper (Cu(111)), under ultra-high vacuum conditions, leading to the formation of conjugated polymers .

- Electrophilic Substitution: The presence of ethynyl groups can facilitate electrophilic aromatic substitution reactions, where other substituents can be introduced onto the benzene ring.

- Dianion Formation: In specific conditions, it can form dianions that exhibit superbasic properties, allowing for further reactions with various electrophiles .

1,4-Diethynylbenzene can be synthesized through various methods:

- Sonogashira Coupling: A common method involves the coupling of 1,4-dibromobenzene with terminal alkynes in the presence of a palladium catalyst.

- Decarboxylation Reactions: Another method includes decarboxylation of benzene dipropynoic acids to yield the compound .

- Direct Alkynylation: Direct alkynylation of benzene derivatives using acetylene under appropriate conditions can also produce 1,4-diethynylbenzene.

1,4-Diethynylbenzene has several notable applications:

- Material Science: It serves as a building block for synthesizing conjugated polymers that are used in organic electronics, such as organic photovoltaics and light-emitting diodes.

- Nanotechnology: Its ability to form polymers makes it valuable in the development of nanostructured materials.

- Chemical Research: It is utilized in various studies related to organic synthesis and material properties due to its unique reactivity.

Several compounds share structural similarities with 1,4-Diethynylbenzene. Here are some notable comparisons:

These compounds highlight the unique position of 1,4-Diethynylbenzene within the family of diethynylbenzenes due to its specific structure and resultant properties. The para substitution pattern significantly influences its chemical behavior compared to other positional isomers.